molecular formula C12H22ClNO2 B14395724 N-Acetyl-N-(2-chlorooctyl)acetamide CAS No. 89736-59-4

N-Acetyl-N-(2-chlorooctyl)acetamide

Cat. No.: B14395724
CAS No.: 89736-59-4
M. Wt: 247.76 g/mol
InChI Key: NLKSEVJDWLHHJL-UHFFFAOYSA-N
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Description

N-Acetyl-N-(2-chlorooctyl)acetamide is a chemical compound with the molecular formula C12H22ClNO2 It is an amide derivative, characterized by the presence of an acetyl group and a chlorooctyl chain attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(2-chlorooctyl)acetamide typically involves the reaction of 2-chlorooctylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chlorooctylamine+acetic anhydrideThis compound+acetic acid\text{2-chlorooctylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-chlorooctylamine+acetic anhydride→this compound+acetic acid

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and improve the yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2-chlorooctyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the chlorooctyl chain can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to yield amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or primary amines are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides or alcohols.

    Hydrolysis: Products include acetic acid and 2-chlorooctylamine.

    Oxidation and Reduction: Products include N-oxide derivatives or amine derivatives.

Scientific Research Applications

N-Acetyl-N-(2-chlorooctyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2-chlorooctyl)acetamide involves its interaction with specific molecular targets. The acetyl and chlorooctyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylaspartic acid: Similar in structure due to the presence of an acetyl group.

    N-Acetylhistamine: Contains an acetyl group and is used in biological studies.

    N-Acetylserotonin: Another acetylated compound with biological significance.

Uniqueness

N-Acetyl-N-(2-chlorooctyl)acetamide is unique due to the presence of the chlorooctyl chain, which imparts distinct chemical properties and reactivity compared to other acetylated compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89736-59-4

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

N-acetyl-N-(2-chlorooctyl)acetamide

InChI

InChI=1S/C12H22ClNO2/c1-4-5-6-7-8-12(13)9-14(10(2)15)11(3)16/h12H,4-9H2,1-3H3

InChI Key

NLKSEVJDWLHHJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CN(C(=O)C)C(=O)C)Cl

Origin of Product

United States

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